![molecular formula C12H18FN B2376274 N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine CAS No. 1178031-55-4](/img/structure/B2376274.png)
N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine has been utilized in the synthesis and characterization of new crystal compounds. For instance, a study by Gao Yu (2014) focused on the synthesis and X-ray crystal structure analysis of a related compound, providing insights into its molecular arrangement and stability.
NMDA Receptor Antagonism
Research has explored its potential as an NMDA receptor antagonist. In a study by S. Moe et al. (1999), a compound closely related to this compound was synthesized and identified as a potent and stereoselective antagonist of the NMDA receptor, indicating its potential use in neuroprotection, particularly in the treatment of ischemic stroke.
Dopamine Receptor Affinities
The compound has been studied for its affinity towards dopamine receptors. In 1990, F. Claudi et al. synthesized derivatives of this compound and evaluated their binding affinities for D-1 and D-2 dopamine receptor subtypes, revealing significant interaction and selectivity.
Antibacterial Activity
Some derivatives of this compound have been investigated for their antibacterial properties. A study by H. Egawa et al. (1984) synthesized analogues with variations in the amino group, demonstrating notable antibacterial activity against certain strains.
Neuroprotective Agent
The compound's potential as a neuroprotective agent has been explored in scientific research. S. Moe et al. (1999) noted its capability as an NMDA receptor antagonist, suggesting its use in protecting neuronal cells from damage, particularly in conditions like ischemic stroke.
Synthesis of Novel Compounds
This compound has been instrumental in synthesizing a variety of novel compounds. For example, Y. Choi et al. (1987) developed a microscale synthesis process for a complex compound starting from related materials, demonstrating the versatility of this chemical in synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors . This interaction can lead to changes in the receptor’s activity, which can result in various downstream effects.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)14-9-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZABYMCFIIAFQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2376193.png)
![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2376195.png)
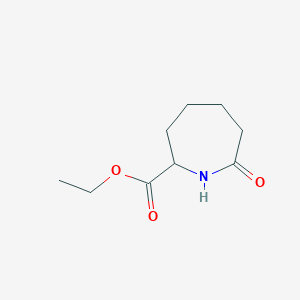
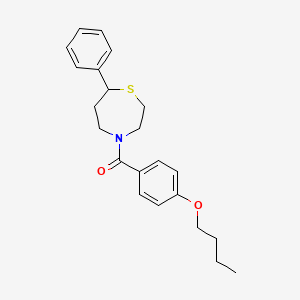
![5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2376200.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376201.png)
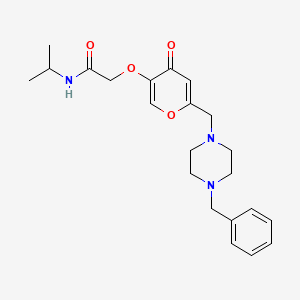
![(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2376203.png)
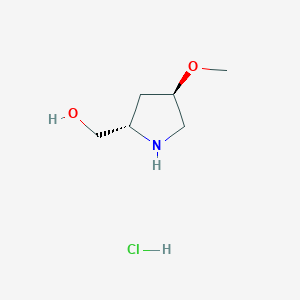
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)
![N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2376207.png)
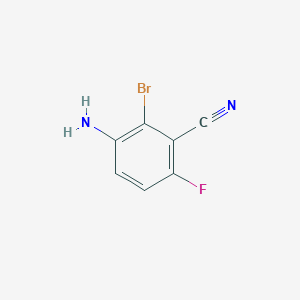
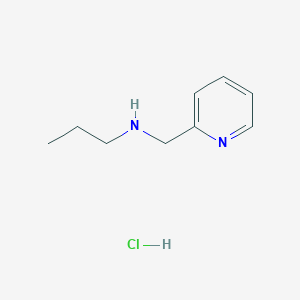
![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2376213.png)
